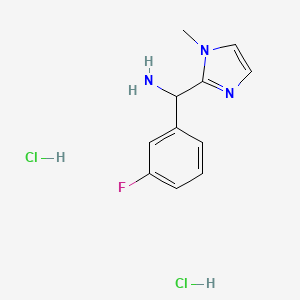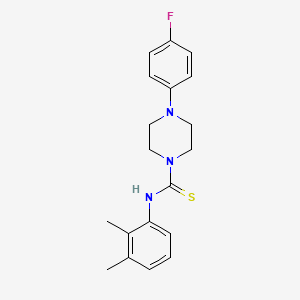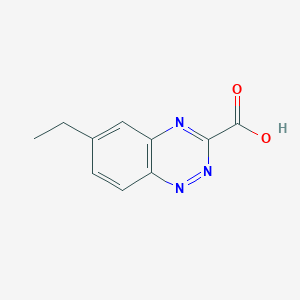
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone, also known as ITZ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITZ-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone works by inhibiting specific proteins and pathways involved in various cellular processes. One of the main targets of this compound is the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound can block the growth of cancer cells and induce cell death. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. By inhibiting NF-κB, this compound can reduce inflammation and potentially treat inflammatory diseases. Additionally, this compound has been shown to inhibit the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound can induce cell death and inhibit cell proliferation. Inflammation can be reduced by inhibiting the NF-κB pathway, which can lead to a reduction in cytokine production and immune cell activation. In the brain, this compound can inhibit the accumulation of amyloid beta plaques, which are thought to contribute to the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent effects on specific proteins and pathways, making it a useful tool for studying cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects may be specific to certain cell types or disease states.
Orientations Futures
There are several future directions for the research and development of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone. One area of interest is the development of more potent and selective inhibitors of CK2 and other targets of this compound. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. The use of this compound in combination with other therapies could also be explored to enhance its efficacy and reduce toxicity. Overall, the potential of this compound as a therapeutic agent warrants further investigation and development.
Méthodes De Synthèse
The synthesis of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(2-aminothiazol-4-yl)ethan-1-ol, which is then reacted with indole-3-carboxaldehyde to form the intermediate product, 1-(indol-3-yl)-2-(2-aminothiazol-4-yl)ethan-1-ol. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product, this compound.
Applications De Recherche Scientifique
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting the accumulation of amyloid beta plaques in the brain.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c21-20(22,23)14-5-3-6-15(10-14)24-19-25-16(12-28-19)11-18(27)26-9-8-13-4-1-2-7-17(13)26/h1-7,10,12H,8-9,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWXMHNGRFVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)

![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)



![4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2624709.png)

